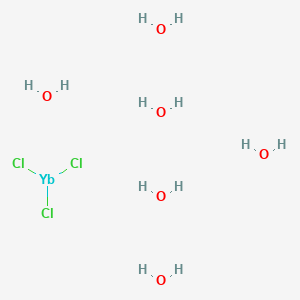
Ytterbium(III) chloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III) chloride hexahydrate, with the chemical formula YbCl₃·6H₂O, is an inorganic compound that appears as a white crystalline solid. It is a hydrate form of ytterbium(III) chloride and is known for its solubility in water and ethanol. This compound is widely used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium(III) chloride hexahydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with hydrochloric acid (HCl). The reaction produces ytterbium(III) chloride, which is then crystallized with water to form the hexahydrate:
Yb2O3+6HCl→2YbCl3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced by heating ytterbium oxide with ammonium chloride (NH₄Cl) to form the ammonium salt of the pentachloride, which is then hydrolyzed to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium(III) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although ytterbium typically remains in the +3 oxidation state.
Substitution: It can react with other halides or ligands to form different complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nickel chloride (NiCl₂) and various organic ligands. Reactions are typically carried out in aqueous or alcoholic solutions under controlled temperatures.
Major Products Formed
Major products formed from reactions involving this compound include ytterbium-based catalysts and complexes, which are used in various catalytic and synthetic applications .
Aplicaciones Científicas De Investigación
Ytterbium(III) chloride hexahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ytterbium(III) chloride hexahydrate exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various ligands, facilitating catalytic reactions and the formation of complexes. The molecular targets and pathways involved include interactions with organic molecules and metal ions, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Terbium(III) chloride: Similar in structure and reactivity, used in phosphors and lasers.
Lutetium(III) chloride: Another lanthanide chloride with similar catalytic properties.
Erbium(III) chloride: Used in optical materials and similar catalytic applications.
Uniqueness
Ytterbium(III) chloride hexahydrate is unique due to its smaller atomic radius, which results in faster catalytic behavior and higher efficiency in certain applications compared to other lanthanide chlorides .
Propiedades
IUPAC Name |
trichloroytterbium;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYFXTUKPKKWMP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Yb](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[4.1.0]heptan-3-one](/img/structure/B7960259.png)

![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)





![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)

![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)

